molecular formula C17H19N5O2 B118421 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione CAS No. 150629-26-8

5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione

Cat. No.: B118421
CAS No.: 150629-26-8
M. Wt: 325.4 g/mol
InChI Key: LERLSYZHEFMEBV-UHFFFAOYSA-N
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Description

5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione is a synthetic compound belonging to the anthraquinone class It is structurally related to mitoxantrone, an anticancer drug

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-aminoethylamine under controlled conditions. The process includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo substitution reactions where amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties .

Scientific Research Applications

5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione involves its ability to intercalate into DNA, disrupting the DNA replication process. It inhibits topoisomerase II, leading to the formation of DNA strand breaks and ultimately inducing apoptosis in cancer cells. This mechanism is similar to that of mitoxantrone, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Mitoxantrone: 1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-9,10-anthraquinone.

    Ametantrone: Another anthraquinone derivative with anticancer properties.

    Doxorubicin: An anthracycline antibiotic with a similar mechanism of action.

Uniqueness

5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its potential for reduced cardiotoxicity compared to doxorubicin and mitoxantrone makes it an attractive candidate for further research and development .

Properties

IUPAC Name

6,9-bis(2-aminoethylamino)benzo[g]quinoline-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c18-5-8-20-11-3-4-12(21-9-6-19)14-13(11)16(23)10-2-1-7-22-15(10)17(14)24/h1-4,7,20-21H,5-6,8-9,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERLSYZHEFMEBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C3=C(C=CC(=C3C2=O)NCCN)NCCN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934014
Record name 6,9-Bis[(2-aminoethyl)amino]benzo[g]quinoline-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150629-26-8
Record name BBR 2828
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150629268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,9-Bis[(2-aminoethyl)amino]benzo[g]quinoline-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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